

validation of antimicrobial activity of 2-((2-Nitrophenyl)thio)benzoic acid derivatives

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Compound of Interest

Compound Name: 2-((2-Nitrophenyl)thio)benzoic acid

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Comparative Antimicrobial Efficacy of 2-((2-Nitrophenyl)thio)benzoic Acid Derivatives

A comprehensive analysis of the antimicrobial properties of novel **2-((2-Nitrophenyl)thio)benzoic acid** derivatives, presenting a comparative evaluation against established antimicrobial agents. This guide provides researchers, scientists, and drug development professionals with a detailed overview of their in vitro activity, supported by experimental data and standardized protocols.

A study on a series of fourteen **2-((2-Nitrophenyl)thio)benzoic acid** derivatives has demonstrated their potential as antimicrobial agents. The research focused on two main groups: 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid (Group 3) and 2-[(2-nitro-1-phenyl-propyl)thio]benzoic acids (Group 4). Their activity was assessed against a panel of Gram-positive and Gram-negative bacteria, as well as yeast-like fungi, and compared with standard antibiotics.^{[1][2]}

Comparative In Vitro Antimicrobial Activity

The antimicrobial efficacy of the synthesized compounds was determined by measuring their Minimum Inhibitory Concentration (MIC) in µg/mL. The results are summarized in the table below, alongside the MIC values for the reference antibiotics: ampicillin for bacteria, and fluconazole and ketoconazole for fungi.^{[1][2]}

Table 1: Minimum Inhibitory Concentration (MIC) of **2-((2-Nitrophenyl)thio)benzoic Acid** Derivatives and Reference Antibiotics (µg/mL)[\[2\]](#)

Compound	Staphylococcus aureus (Gram+)	Bacillus subtilis (Gram+)	Pseudomonas aeruginosa (Gram-)	Escherichia coli (Gram-)	Candida albicans	Candida krusei
Group 3 Derivatives						
3a	>100	>100	>100	>100	12.5	12.5
3b	>100	>100	>100	>100	25	25
3c	>100	>100	>100	>100	12.5	12.5
3d	>100	>100	>100	>100	6.25	6.25
3e	>100	>100	>100	>100	6.25	6.25
3f	>100	>100	>100	>100	12.5	12.5
3g	>100	>100	>100	>100	25	25
Group 4 Derivatives						
4a	>100	>100	>100	>100	50	50
4b	>100	>100	>100	>100	100	100
4c	>100	>100	>100	>100	50	50
4d	>100	>100	>100	>100	25	25
4e	>100	>100	>100	>100	25	25
4f	>100	>100	>100	>100	50	50
4g	>100	>100	>100	>100	100	100
Reference Antibiotics						
Ampicillin	12.5	6.25	>100	12.5	-	-

Fluconazole	-	-	-	-	12.5	25
Ketoconazole	-	-	-	-	6.25	12.5

Note: A lower MIC value indicates greater antimicrobial activity.

The data reveals that while the tested **2-((2-Nitrophenyl)thio)benzoic acid** derivatives exhibited limited antibacterial activity against the selected strains, they showed noteworthy antifungal properties.^[1] In particular, all derivatives from Group 3 demonstrated greater activity against *Candida albicans* and *Candida krusei* than the reference drug ketoconazole.^{[1][2]} Compounds 3d and 3e were the most potent, with MIC values of 6.25 µg/mL against both fungal strains.^[1]

Experimental Protocols

The in vitro antimicrobial activity was evaluated using a microdilution method.^[3]

Bacterial Strains:

- Gram-positive: *Staphylococcus aureus* ATCC 25923, *Bacillus subtilis* ATCC 6633^[2]
- Gram-negative: *Pseudomonas aeruginosa* ATCC 27833, *Escherichia coli* ATCC 25882^[2]

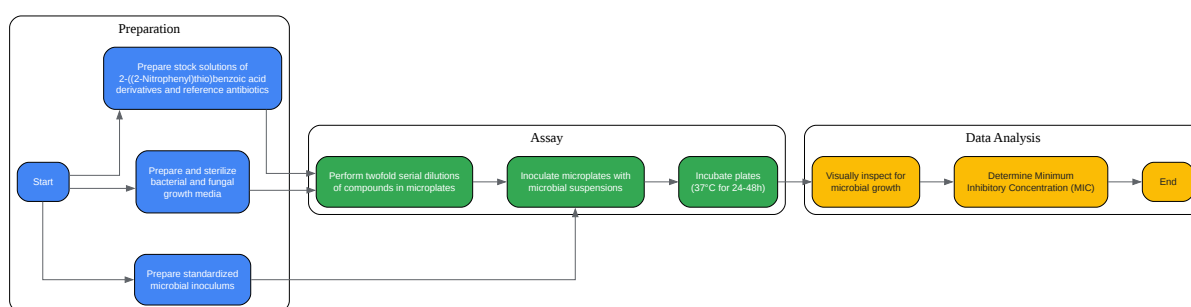
Fungal Strains:

- *Candida albicans* ATCC 64550, *Candida krusei*^{[1][2]}

Methodology: The minimum inhibitory concentrations (MICs) were determined by a twofold serial dilution technique.^[4] Stock solutions of the test compounds were prepared and diluted in the appropriate test medium to achieve concentrations ranging from 1.56 to 100 µg/mL.^[4] Each well was inoculated with a standardized microbial suspension. The plates were then incubated under appropriate conditions: 24 hours at 37°C for bacteria and 48 hours at 37°C for fungi.^[4] The MIC was recorded as the lowest concentration of the compound that completely inhibited visible microbial growth.^[3] Ciprofloxacin and fluconazole were used as standard drugs for antibacterial and antifungal activity, respectively.^[4]

Experimental Workflow

The following diagram illustrates the workflow for the antimicrobial susceptibility testing performed.



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Caption: Workflow for Antimicrobial Susceptibility Testing.

Mechanism of Action

While the specific signaling pathways and mechanism of action for **2-((2-Nitrophenyl)thio)benzoic acid** derivatives have not been fully elucidated in the provided studies, the presence of the nitro group is known to be a key contributor to the biological activity of many compounds.^[5] Nitro-containing molecules exhibit a wide spectrum of activities, including antibacterial and antifungal effects.^[5] The antimicrobial action of some nitro compounds is attributed to their ability to undergo bioreduction to form reactive nitroso and hydroxylamine intermediates, which can then damage cellular macromolecules. For instance,

in fungi, some nitroaromatic compounds are thought to inhibit enzymes essential for ergosterol synthesis, a critical component of the fungal cell membrane.[5] Further research is required to determine the precise mechanism by which these specific benzoic acid derivatives exert their antifungal effects.

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